Dapiramicin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

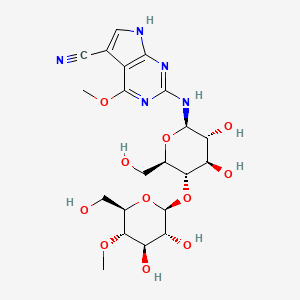

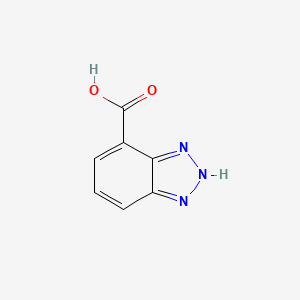

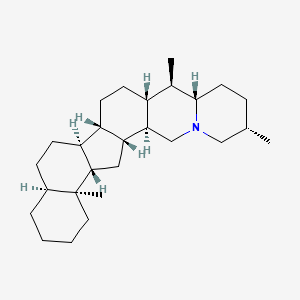

Dapiramicin B is a natural product found in Micromonospora with data available.

Aplicaciones Científicas De Investigación

Total Synthesis of Dapiramicin B

Dapiramicin B is a nucleoside antibiotic with a distinctive N-glycoside linkage. The first total synthesis of dapiramicin B has been achieved through a palladium-catalyzed coupling reaction, demonstrating its potential for medicinal use and further chemical exploration (Ohno et al., 2006).

Cancer Stem Cell Reduction

The reduction of cancer stem cells, known to contribute to chemoresistance, is a key target in cancer therapy. Research involving anti-inflammatory combinatorial treatment (DA) using doxorubicin and aspirin has shown promising results. This approach significantly decreased the proportion of cancer stem cells and colony-forming ability, suggesting a potential application of dapiramicin B or its derivatives in cancer treatment strategies (Khoo et al., 2019).

Signaling Pathways Activated by Daunorubicin

Daunorubicin, a compound related to dapiramicin B, activates multiple signaling events in acute nonlymphocytic leukemia treatment. These signaling events, regulated by various lipid products and oncogenes, provide insights into the cellular response to dapiramicin B and its potential application in leukemia treatment (Laurent & Jaffrézou, 2001).

Cathelicidin Peptides in Cystic Fibrosis

Research on cathelicidin peptides, which display significant antimicrobial properties, has relevance to dapiramicin B due to its potential antimicrobial applications. These peptides show efficacy against antibiotic-resistant pathogens, hinting at the possible use of dapiramicin B in treating resistant bacterial infections, particularly in cystic fibrosis (Saiman et al., 2001).

Adverse Events Prediction in Gene Expression

Exploring gene expression profiles in response to drug treatments can help predict potential adverse events, which is crucial for the safe application of new drugs like dapiramicin B. Understanding the genetic response to such treatments can guide the development of dapiramicin B, ensuring its efficacy and safety (Ulrich-Merzenich et al., 2012).

Genome Analysis in Daptomycin Resistance

Investigating genomic changes in response to antibiotics can inform the development of dapiramicin B, particularly in addressing drug resistance. Understanding genetic factors that contribute to resistance can guide modifications in dapiramicin B’s structure or administration to overcome similar challenges (Díaz et al., 2014).

Cardiotoxicity Management in Chemotherapy

The management of cardiotoxicity in chemotherapy, particularly with drugs like doxorubicin, is a significant concern. Insights gained from these studies can be applied to dapiramicin B, particularly if it shows similar cardiotoxic profiles, to improve safety profiles in clinical applications (Chacko et al., 2015).

Propiedades

Número CAS |

90044-18-1 |

|---|---|

Nombre del producto |

Dapiramicin B |

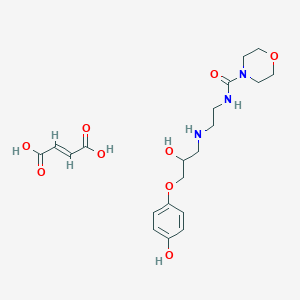

Fórmula molecular |

C21H29N5O11 |

Peso molecular |

527.5 g/mol |

Nombre IUPAC |

2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1 |

Clave InChI |

CNAGQZVMYBWWLN-LSIARSKGSA-N |

SMILES isomérico |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

SMILES canónico |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Otros números CAS |

90044-18-1 |

Sinónimos |

dapiramicin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)

![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3aR,4R,6R,7aS)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1236240.png)

![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)